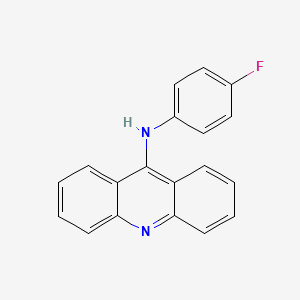
3-Chloro-1-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-nitronaphthalene typically involves the nitration of 3-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.
Major Products Formed
Reduction: 3-Chloro-1-aminonaphthalene.
Substitution: Depending on the nucleophile, products such as 3-hydroxy-1-nitronaphthalene, 3-amino-1-nitronaphthalene, or 3-thio-1-nitronaphthalene can be formed.
Scientific Research Applications
3-Chloro-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and photostability.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-1-nitronaphthalene in chemical reactions involves the electrophilic nature of the nitro group and the nucleophilic substitution potential of the chlorine atom. The nitro group can participate in redox reactions, while the chlorine atom can be displaced by nucleophiles. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: A nitro group at the first position without any chlorine substitution.
2-Chloro-1-nitronaphthalene: Chlorine substitution at the second position instead of the third.
3-Bromo-1-nitronaphthalene: Bromine substitution at the third position instead of chlorine.
Uniqueness
3-Chloro-1-nitronaphthalene is unique due to the combined presence of both a chlorine atom and a nitro group on the naphthalene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.
Properties
CAS No. |
56961-39-8 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H |
InChI Key |
FDBCEJTXDLBXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


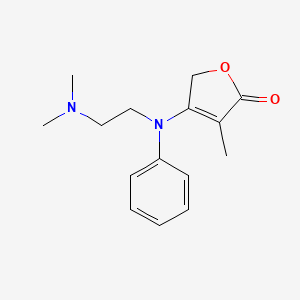
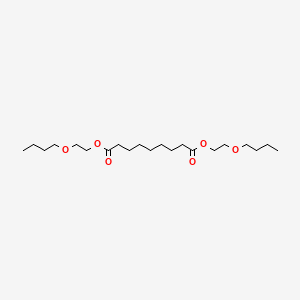

![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
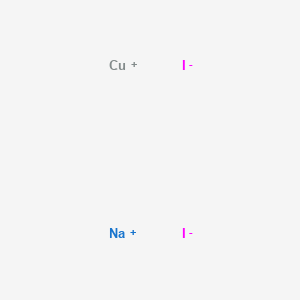
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

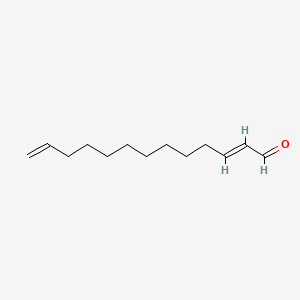
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
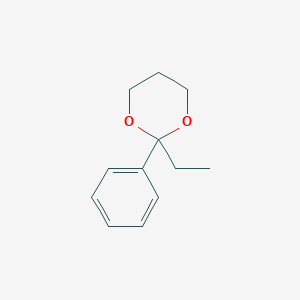

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)
